molecular formula C9H11ClF3NO B3091994 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride CAS No. 122142-14-7

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No.: B3091994
CAS No.: 122142-14-7
M. Wt: 241.64 g/mol
InChI Key: DXJGXJGERXNADS-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is an organic compound with the molecular formula C9H10F3NO·HCl It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 5-methyl-2-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The nitro group is then reduced to an amine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophilic reagents like nitric acid or sulfuric acid. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is unique due to the presence of both a methyl group and a trifluoroethoxy group on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .

Properties

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJGXJGERXNADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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